molecular formula C9H9BrO4S B1400967 3-(3-Bromobenzenesulfonyl)propanoic acid CAS No. 1521854-24-9

3-(3-Bromobenzenesulfonyl)propanoic acid

Cat. No. B1400967
CAS RN: 1521854-24-9
M. Wt: 293.14 g/mol
InChI Key: RSIPNHYNPKIZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromobenzenesulfonyl)propanoic acid is a chemical compound with the molecular formula C9H9BrO4S and a molecular weight of 293.13 . It is used in research .


Molecular Structure Analysis

The InChI code for 3-(3-Bromobenzenesulfonyl)propanoic acid is 1S/C9H9BrO4S/c10-7-2-1-3-8(6-7)15(13,14)5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3-(3-Bromobenzenesulfonyl)propanoic acid is a powder at room temperature . Its melting point is between 142-145 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Keto Acids and Halogen Compounds : 3-(4-Bromobenzoyl)propanoic acid, closely related to 3-(3-Bromobenzenesulfonyl)propanoic acid, is involved in the synthesis of keto acids and halogen compounds, particularly bromine compounds. This process involves acylation and Friedel-Crafts reactions (Seed, Sonpatki, & Herbert, 2003).

  • Production of ω-(4-Bromophenyl)alkanoic Acids : ω-(4-Bromophenyl)alkanoic acids, a group that includes compounds similar to 3-(3-Bromobenzenesulfonyl)propanoic acid, are created through hydroboration–thermal isomerization–oxidation. These compounds are further used in borylation reactions, which are significant in organic chemistry (Zaidlewicz & Wolan, 2002).

Industrial and Catalytic Applications

  • Solid Acid Catalysts Synthesis : Research on the synthesis of efficient and stable solid acid catalysts has utilized compounds similar to 3-(3-Bromobenzenesulfonyl)propanoic acid. These catalysts are derived from sulfonation processes and are more active than traditional arenesulfonic and propyl-sulfonic groups in certain reactions (Liu et al., 2010).

  • Synthesis of Terphenyl Derivatives : The compound has been used in the development of a catalytic system for the Suzuki–Miyaura reaction of dibromobenzene, yielding symmetrical terphenyl derivatives. This showcases its utility in facilitating complex organic reactions (Gu et al., 2016).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and skin thoroughly after handling, and using protective gloves/clothing/eye/face protection .

properties

IUPAC Name

3-(3-bromophenyl)sulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4S/c10-7-2-1-3-8(6-7)15(13,14)5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIPNHYNPKIZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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